5-(2-Pyridinyl)-2-oxazolidinone
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Overview
Description
5-(Pyridin-2-yl)-1,3-oxazolidin-2-one is a heterocyclic compound that contains both a pyridine ring and an oxazolidinone ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyridin-2-yl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with an appropriate carbonyl compound under acidic or basic conditions to form the oxazolidinone ring . Another approach involves the use of a Diels-Alder reaction followed by subsequent functional group transformations .
Industrial Production Methods
Industrial production methods for 5-(pyridin-2-yl)-1,3-oxazolidin-2-one often involve optimized versions of laboratory-scale synthetic routes. These methods may include the use of continuous flow reactors to improve reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-2-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (CH₂Cl₂).
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield the corresponding amines .
Scientific Research Applications
5-(Pyridin-2-yl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(pyridin-2-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds such as 2-(pyridin-2-yl)pyrimidine and 2-(pyridin-2-yl)imidazole.
Oxazolidinone derivatives: Compounds like linezolid and tedizolid.
Uniqueness
5-(Pyridin-2-yl)-1,3-oxazolidin-2-one is unique due to its combination of a pyridine ring and an oxazolidinone ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C8H8N2O2 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
5-pyridin-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H8N2O2/c11-8-10-5-7(12-8)6-3-1-2-4-9-6/h1-4,7H,5H2,(H,10,11) |
InChI Key |
RZNOKVDFACRBLP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1)C2=CC=CC=N2 |
Origin of Product |
United States |
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